Cas no 158438-49-4 (4-hydrazinylpiperidine)
4-hydrazinylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- Piperidine, 4-hydrazino-
- 4-hydrazinyl-Piperidine
- 4-hydrazinylpiperidine
- SCHEMBL13127
- EN300-146554
- AKOS004121554
- piperidine, 4-hydrazino-, dihydrochloride
- piperidin-4-yl-hydrazine
- WCCDMVZNXNVVQM-UHFFFAOYSA-N
- ALBB-014983
- CS-0286936
- 158438-49-4
- 4-hydrazinopiperidine
- DB-295314
-
- Inchi: 1S/C5H13N3/c6-8-5-1-3-7-4-2-5/h5,7-8H,1-4,6H2
- InChI Key: WCCDMVZNXNVVQM-UHFFFAOYSA-N
- SMILES: N1CCC(CC1)NN
Computed Properties
- Exact Mass: 115.11109
- Monoisotopic Mass: 115.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 58.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.1A^2
- XLogP3: -0.8
Experimental Properties
- PSA: 50.08
4-hydrazinylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-146554-0.05g |
4-hydrazinylpiperidine |
158438-49-4 | 0.05g |
$535.0 | 2023-06-06 | ||
| Enamine | EN300-146554-0.1g |
4-hydrazinylpiperidine |
158438-49-4 | 0.1g |
$561.0 | 2023-06-06 | ||
| Enamine | EN300-146554-0.25g |
4-hydrazinylpiperidine |
158438-49-4 | 0.25g |
$586.0 | 2023-06-06 | ||
| Enamine | EN300-146554-0.5g |
4-hydrazinylpiperidine |
158438-49-4 | 0.5g |
$612.0 | 2023-06-06 | ||
| Enamine | EN300-146554-1.0g |
4-hydrazinylpiperidine |
158438-49-4 | 1g |
$637.0 | 2023-06-06 | ||
| Enamine | EN300-146554-2.5g |
4-hydrazinylpiperidine |
158438-49-4 | 2.5g |
$1108.0 | 2023-06-06 | ||
| Enamine | EN300-146554-5.0g |
4-hydrazinylpiperidine |
158438-49-4 | 5g |
$1891.0 | 2023-06-06 | ||
| Enamine | EN300-146554-10.0g |
4-hydrazinylpiperidine |
158438-49-4 | 10g |
$3459.0 | 2023-06-06 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10061-100MG |
4-hydrazinylpiperidine |
158438-49-4 | 95% | 100MG |
¥ 884.00 | 2023-03-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10061-250MG |
4-hydrazinylpiperidine |
158438-49-4 | 95% | 250MG |
¥ 1,412.00 | 2023-03-10 |
4-hydrazinylpiperidine Suppliers
4-hydrazinylpiperidine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-hydrazinylpiperidine
Recent Advances in the Application of 4-Hydrazinylpiperidine (CAS: 158438-49-4) in Chemical Biology and Pharmaceutical Research
4-Hydrazinylpiperidine (CAS: 158438-49-4) is a versatile chemical scaffold that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This heterocyclic compound, characterized by a piperidine ring substituted with a hydrazine group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its utility in the development of enzyme inhibitors, receptor modulators, and targeted therapeutics, particularly in the fields of oncology and neurology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-hydrazinylpiperidine derivatives as selective monoamine oxidase (MAO) inhibitors. The research team synthesized a series of analogs and evaluated their inhibitory activity against MAO-A and MAO-B isoforms. Several compounds exhibited nanomolar potency and remarkable selectivity, suggesting potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease and depression. The structural flexibility of the 4-hydrazinylpiperidine core allowed for optimal interactions with the enzyme's active site, as revealed by X-ray crystallography studies.
In the field of anticancer drug development, 4-hydrazinylpiperidine has emerged as a privileged scaffold for designing kinase inhibitors. A recent patent application (WO2023056432) disclosed novel 4-hydrazinylpiperidine-containing compounds that demonstrate potent activity against receptor tyrosine kinases, particularly those involved in angiogenesis and tumor progression. The lead compound in this series showed promising in vivo efficacy in xenograft models of colorectal cancer, with favorable pharmacokinetic properties and reduced off-target effects compared to existing therapies.
The synthetic versatility of 4-hydrazinylpiperidine has also been exploited in the development of PROTACs (Proteolysis Targeting Chimeras). Researchers at a leading pharmaceutical company recently reported the use of this scaffold as a linker moiety in the design of novel EGFR-targeting PROTACs. The hydrazine functionality facilitated efficient conjugation to both the targeting ligand and the E3 ligase recruiter, resulting in compounds with improved cellular permeability and degradation efficiency (Nature Chemical Biology, 2024).
From a chemical biology perspective, 4-hydrazinylpiperidine derivatives have shown utility as covalent probes for target identification and validation. The reactive hydrazine group enables selective labeling of aldehyde or ketone-containing biomolecules, making these compounds valuable tools for activity-based protein profiling and chemoproteomic studies. A recent ACS Chemical Biology publication (2024) detailed the application of a biotinylated 4-hydrazinylpiperidine derivative for mapping reactive carbonyl species in cellular models of oxidative stress.
Despite these promising developments, challenges remain in the optimization of 4-hydrazinylpiperidine-based therapeutics. Issues such as metabolic stability, potential hydrazine toxicity, and formulation difficulties need to be addressed through continued structure-activity relationship studies and medicinal chemistry optimization. Current research efforts are focusing on prodrug strategies and structural modifications to enhance the pharmacological profile of these compounds while maintaining their biological activity.
The growing body of research on 4-hydrazinylpiperidine (158438-49-4) underscores its importance as a multifunctional building block in modern drug discovery. As synthetic methodologies continue to advance and our understanding of its biological interactions deepens, this scaffold is likely to play an increasingly significant role in the development of next-generation therapeutics across multiple disease areas.
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